molecular formula C22H23N3O4S B1226043 6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide

6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide

Cat. No.: B1226043
M. Wt: 425.5 g/mol
InChI Key: BAEWUJRANKALKZ-UHFFFAOYSA-N
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Description

6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide is a member of pyridines and a sulfonamide.

Scientific Research Applications

Antibacterial and Lipoxygenase Inhibition Studies

Compounds with the 1,4-benzodioxin ring, including derivatives of 6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide, have been studied for their antibacterial potential and lipoxygenase inhibitory properties. This research indicates their potential as therapeutic agents for inflammatory diseases. Notably, some synthesized sulfonamides showed good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme (Abbasi et al., 2017).

Potential in Treating Diabetes and Alzheimer's Disease

Another study explored the therapeutic potential of new sulfonamide derivatives with the 1,4-benzodioxin moiety for treating Alzheimer's disease and Type-2 Diabetes. Certain compounds exhibited moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, which are significant in the context of these diseases (Abbasi et al., 2019).

Biofilm Inhibition and Cytotoxicity Studies

The synthesized molecules of this chemical class were also researched for their biofilm inhibitory action against certain bacterial strains and cytotoxicity. Some compounds demonstrated suitable inhibitory action against bacterial biofilms with docile cytotoxicity, suggesting their potential in addressing bacterial resistance issues (Abbasi et al., 2020).

Molecular Docking Studies

Ethylated sulfonamides incorporating 1,4-benzodioxane moiety have been synthesized and screened against various enzymes. Their interaction with target enzymes was observed both experimentally and computationally through molecular docking studies, demonstrating their role as enzyme inhibitors (Irshad et al., 2016).

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenylpyridine-3-sulfonamide

InChI

InChI=1S/C22H23N3O4S/c1-2-25(17-8-4-3-5-9-17)30(26,27)19-12-13-22(24-15-19)23-14-18-16-28-20-10-6-7-11-21(20)29-18/h3-13,15,18H,2,14,16H2,1H3,(H,23,24)

InChI Key

BAEWUJRANKALKZ-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)NCC3COC4=CC=CC=C4O3

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)NCC3COC4=CC=CC=C4O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide
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6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide
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6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide
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6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide
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6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide

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